molecular formula C19H23N3O3 B5991443 N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-(4-methylanilino)butanamide

N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-(4-methylanilino)butanamide

Cat. No.: B5991443
M. Wt: 341.4 g/mol
InChI Key: RWWPGDUDFJNKFX-FYJGNVAPSA-N
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Description

N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-(4-methylanilino)butanamide is a complex organic compound known for its unique chemical structure and properties. This compound features a combination of aromatic rings, hydroxyl, methoxy, and amide functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-(4-methylanilino)butanamide typically involves the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and 4-(4-methylanilino)butanamide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the imine bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the compound’s purity and stability. Advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-(4-methylanilino)butanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The imine bond can be reduced to form secondary amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Secondary amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-(4-methylanilino)butanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-(4-methylanilino)butanamide involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The imine bond may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3-methoxybenzaldehyde: Shares the hydroxyl and methoxy groups but lacks the amide functionality.

    4-(4-Methylanilino)butanamide: Contains the amide group but lacks the aromatic aldehyde moiety.

Uniqueness

N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-(4-methylanilino)butanamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-(4-methylanilino)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-14-5-8-16(9-6-14)20-11-3-4-19(24)22-21-13-15-7-10-17(23)18(12-15)25-2/h5-10,12-13,20,23H,3-4,11H2,1-2H3,(H,22,24)/b21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWWPGDUDFJNKFX-FYJGNVAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCCCC(=O)NN=CC2=CC(=C(C=C2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NCCCC(=O)N/N=C/C2=CC(=C(C=C2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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